molecular formula C12H15NO3 B3268748 3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE CAS No. 49621-50-3

3-(3,4,5-TRIMETHOXYPHENYL)PROPANENITRILE

Cat. No.: B3268748
CAS No.: 49621-50-3
M. Wt: 221.25 g/mol
InChI Key: USMXAWJCDZRINH-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)propanenitrile (CAS 49621-50-3) is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel anticancer agents. The compound features a propanenitrile chain attached to a 3,4,5-trimethoxyphenyl ring, a privileged structural motif in drug discovery . This 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore found in natural products like Combretastatin A-4 and is known to be essential for potent tubulin binding and cytotoxicity, making it a valuable fragment for designing antitumor compounds . Researchers utilize this nitrile as a versatile key intermediate in organic synthesis. It serves as a precursor for the development of various heterocyclic compounds, including pyrazole derivatives, which are explored as potent tubulin polymerization inhibitors mimicking CBSIs (Colchicine Binding Site Inhibitors) . Its applications extend to the synthesis of combinatorial libraries aimed at discovering new agents with antiproliferative activity against diverse cancer cell lines . The product is supplied with a minimum purity of 97% and is intended for research and development purposes in a controlled laboratory environment. Please be advised: This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMXAWJCDZRINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3,4,5 Trimethoxyphenyl Propanenitrile

Elucidation of Established Synthetic Pathways

Established synthetic routes to 3-(3,4,5-trimethoxyphenyl)propanenitrile primarily originate from two key precursors: 3,4,5-trimethoxyphenylacetonitrile (B1346109) and derivatives of methyl 3,4,5-trimethoxybenzoate (B1228286).

The most direct route to this compound involves the alkylation of 3,4,5-trimethoxyphenylacetonitrile. sigmaaldrich.comsigmaaldrich.com This method leverages the acidity of the α-proton to the nitrile group. The reaction proceeds by deprotonating the methylene (B1212753) group of the acetonitrile (B52724) derivative using a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion is then subjected to an alkylation reaction with a suitable one-carbon electrophile, such as an ethyl halide (e.g., bromoethane (B45996) or iodoethane), to introduce the additional carbon atom and form the desired propanenitrile structure.

The general scheme for this alkylation is as follows:

Deprotonation: A strong base removes a proton from the carbon adjacent to the nitrile group of 3,4,5-trimethoxyphenylacetonitrile.

Nucleophilic Attack: The resulting carbanion attacks an ethylating agent in a nucleophilic substitution reaction.

Different bases and reaction conditions can be employed to optimize the yield of this reaction. arkat-usa.org

Table 1: Reaction Conditions for Alkylation of Arylacetonitriles

Base Solvent Electrophile Notes
Potassium tert-butylate N,N-dimethylformamide (DMF) Chloroacetone (B47974), Bromoacetone (B165879) Yields vary significantly with the halide used, with bromoacetone providing a much higher yield (70-71%) compared to chloroacetone (16%). arkat-usa.org
Sodium Hydride (NaH) N,N-dimethylformamide (DMF) Haloacetones Performance is similar to that of potassium tert-butylate. arkat-usa.org
Lithium bis(trimethylsilyl)amide (LiHMDS) Toluene / Tetrahydrofuran (B95107) (THF) Tertiary Amides Used for the synthesis of ß-ketonitriles, demonstrating the versatility of acetonitrile anions in C-C bond formation. rsc.org

Pathways starting from methyl 3,4,5-trimethoxybenzoate are typically multi-step processes. patsnap.commedchemexpress.comnih.gov A common strategy involves the conversion of the benzoate (B1203000) ester into a more reactive intermediate that can then be coupled with an acetonitrile-derived synthon.

A feasible synthetic sequence is outlined below:

Reduction: The ester group of methyl 3,4,5-trimethoxybenzoate is reduced to a primary alcohol, yielding 3,4,5-trimethoxybenzyl alcohol.

Halogenation: The resulting alcohol is converted into a benzyl (B1604629) halide, such as 3,4,5-trimethoxybenzyl chloride, a more reactive electrophile.

Cyanation: The benzyl halide is then reacted with a cyanide salt (e.g., sodium cyanide) to produce 3,4,5-trimethoxyphenylacetonitrile. orgsyn.org

Alkylation: The synthesized 3,4,5-trimethoxyphenylacetonitrile is subsequently alkylated as described in section 2.1.1 to yield the final product, this compound.

Alternatively, a Knoevenagel-type condensation provides another route. This involves the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde (B134019) (which can be prepared from the corresponding benzoic acid or ester) with acetonitrile. researchgate.net This condensation yields 3-(3,4,5-trimethoxyphenyl)acrylonitrile. Subsequent reduction of the carbon-carbon double bond of the acrylonitrile (B1666552) derivative leads to the formation of this compound.

The mechanisms underpinning these synthetic pathways are well-established in organic chemistry.

Alkylation Mechanism: The reaction of 3,4,5-trimethoxyphenylacetonitrile with an ethyl halide proceeds via a two-step mechanism. First, a strong base abstracts the acidic α-proton, creating a carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrile nitrogen atom and the aromatic ring. In the second step, this nucleophilic carbanion attacks the electrophilic carbon of the ethyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the new carbon-carbon bond.

Knoevenagel Condensation Mechanism: The formation of the acrylonitrile intermediate begins with the deprotonation of acetonitrile by a base to form a nucleophilic anion (-CH2CN). This anion then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The resulting alkoxide intermediate is subsequently protonated to form an aldol-type adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the more stable, conjugated 3-(3,4,5-trimethoxyphenyl)acrylonitrile. The final step is the reduction of the alkene double bond.

Development of Optimized and Novel Synthetic Protocols

Research continues to focus on optimizing existing synthetic methods and developing novel protocols that offer higher yields, greater selectivity, and improved environmental compatibility.

The choice of base, solvent, and catalyst system is critical for optimizing the synthesis of this compound, particularly in the alkylation step.

Strong Base Systems: Sodium hydride (NaH) suspended in an aprotic polar solvent like tetrahydrofuran (THF) or DMF is a widely used and effective combination for deprotonating arylacetonitriles. arkat-usa.org The insolubility of NaH in these solvents necessitates a heterogeneous reaction, but it provides a powerful and non-nucleophilic base. Other strong bases like potassium tert-butylate and lithium bis(trimethylsilyl)amide (LiHMDS) are also highly effective. arkat-usa.orgrsc.org LiHMDS, being a soluble, non-nucleophilic base, often leads to cleaner reactions with fewer side products. rsc.org

Phase-Transfer Catalysis: For reactions involving cyanide salts, such as the conversion of a benzyl halide to an acetonitrile, polymer-supported phase-transfer catalysts (PS-PTC) can be employed. researchgate.net These catalysts facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the halide, enhancing reaction rates and avoiding the need for harsh, anhydrous conditions. researchgate.netgoogle.com

Novel Catalytic Methods: Recent advancements include the use of transition-metal catalysts. An innovative method utilizes an iron catalyst under blue-light irradiation to achieve the α-alkylation of arylacetonitriles with alcohols, presenting a more sustainable alternative to traditional alkyl halides. rsc.org

Table 2: Comparison of Catalyst Systems for Acetonitrile Alkylation

Catalyst/Base System Solvent(s) Key Advantages Reference
Sodium Hydride (NaH) Tetrahydrofuran (THF), DMF Strong, non-nucleophilic, widely available. arkat-usa.org arkat-usa.org
Potassium tert-butylate DMF Strong base, effective for generating carbanions. arkat-usa.org arkat-usa.org
LiHMDS Toluene, THF Soluble, strong, non-nucleophilic base, often results in cleaner reactions. rsc.org rsc.org
Iron Catalyst / Blue Light tert-Butanol Uses alcohols as alkylating agents, avoids halides, milder conditions. rsc.org rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact. rasayanjournal.co.inmdpi.comjocpr.com

Alternative Energy Sources: Microwave-assisted and sonochemical (ultrasound) methods are being explored to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.netrasayanjournal.co.in Photochemical methods, such as the iron-catalyzed alkylation under blue light, also fall under this category, using light as an energy-efficient driving force. rsc.org

Greener Solvents and Reagents: The use of hazardous organic solvents is a major concern. Green chemistry promotes the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.com Furthermore, replacing toxic reagents is a key goal. For instance, using dimethyl carbonate (DMC) as a green methylating agent or employing polymer-supported reagents can reduce waste and improve safety. researchgate.net The use of alcohols as alkylating agents in place of alkyl halides is another significant step in this direction. rsc.org

Atom Economy and Waste Reduction: Methodologies are being designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com Solvent-free or "neat" reaction conditions, where reactants are mixed without a solvent, represent an ideal green approach by eliminating solvent waste entirely. rasayanjournal.co.inmdpi.com The use of recyclable catalysts, such as polymer-supported or certain transition-metal catalysts, also contributes to waste reduction and process sustainability. researchgate.netrasayanjournal.co.in

Advanced Purification and Isolation Strategies

The purity of this compound is paramount for its use in subsequent pharmaceutical synthesis. Advanced purification techniques are therefore essential to remove unreacted starting materials, catalysts, and byproducts.

One established method for the purification of this compound is vacuum distillation. This technique is particularly effective for separating the desired nitrile from less volatile impurities. Purification can be achieved by distilling the crude product under reduced pressure, which lowers the boiling point and prevents thermal degradation of the compound.

Another powerful technique is column chromatography. In a specific one-pot synthesis method starting from 3,4,5-trimethoxybenzaldehyde, the crude product is purified using this method. The process involves dissolving the crude material and passing it through a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase. This allows for the separation of the target compound based on its polarity, yielding a product with high purity. The table below outlines the specifics of a reported chromatographic purification.

Parameter Details Reference
Starting Material 3,4,5-trimethoxybenzaldehyde
Purification Method Silica Gel Column Chromatography
Eluent Petroleum Ether / Ethyl Acetate (5:1 ratio)
Reported Yield 90.1%
Reported Purity 98.5%

Crystallization is another viable method for the purification of aromatic nitriles. While specific conditions for this compound are not widely published, general principles suggest dissolving the crude nitrile in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. The choice of solvent is critical and would require experimental screening to find a system where the nitrile is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. This method can be highly effective for achieving high purity levels required for pharmaceutical applications.

Chemical Reactivity and Transformation Chemistry of 3 3,4,5 Trimethoxyphenyl Propanenitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for many of its characteristic reactions.

Nucleophilic Additions and Substitutions

Nucleophilic addition to the nitrile's electrophilic carbon is a fundamental reaction pathway. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, readily add to the nitrile. ucalgary.caquimicaorganica.org This reaction proceeds through an intermediate imine salt. ucalgary.ca Crucially, the negatively charged nature of this intermediate prevents a second nucleophilic addition. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine to form a ketone. libretexts.orglibretexts.org This two-step process provides an effective method for synthesizing ketones with the formation of a new carbon-carbon bond. libretexts.org

The general mechanism involves the initial nucleophilic attack on the nitrile carbon, followed by protonation to form an imine, which is then hydrolyzed to the final ketone product. masterorganicchemistry.com

Table 1: Nucleophilic Addition with Organometallic Reagents

Reagent ClassIntermediateFinal Product (after hydrolysis)Bond Formed
Grignard Reagents (RMgX)Imine SaltKetoneC-C
Organolithium Reagents (RLi)Imine SaltKetoneC-C

Reduction Reactions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, 3-(3,4,5-trimethoxyphenyl)propan-1-amine. This transformation is a cornerstone of synthetic chemistry, and several reducing agents can be employed.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, attacking the electrophilic carbon twice to yield the amine after an aqueous workup. libretexts.org Other common methods include catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in a hydrogen atmosphere. Borane complexes like borane-tetrahydrofuran (BH₃-THF) also serve as effective reducing agents for nitriles.

Challenges in these reductions can include the formation of secondary and tertiary amine byproducts. Reaction conditions, such as temperature, solvent, and the method of addition, can be optimized to maximize the yield of the desired primary amine.

Hydrolysis and Related Conversions

Under aqueous conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the pH. This process involves the nucleophilic attack of water on the nitrile carbon.

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of 3-(3,4,5-trimethoxyphenyl)propanoic acid and an ammonium salt. The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis : When heated with an aqueous base like sodium hydroxide (NaOH), the nitrile is converted into a carboxylate salt (e.g., sodium 3-(3,4,5-trimethoxyphenyl)propanoate) and ammonia gas is evolved. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step.

Table 2: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsIntermediateInitial ProductFinal Product (after workup)
AcidicDilute H₂SO₄ or HCl, HeatAmideCarboxylic Acid + Ammonium SaltCarboxylic Acid
AlkalineNaOH(aq) or KOH(aq), HeatAmideCarboxylate Salt + AmmoniaCarboxylic Acid

Cycloaddition Chemistry

The nitrile functional group can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with the C≡N triple bond to form a five-membered heterocyclic ring. uchicago.edustudysmarter.co.uk A prominent example is the reaction of nitriles with azides (e.g., sodium azide) to form tetrazoles. youtube.com

This reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which activates the nitrile toward nucleophilic attack by the azide anion. youtube.comorganic-chemistry.org The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for the reaction. youtube.com The resulting 5-substituted 1H-tetrazoles are important in medicinal chemistry, where they often serve as bioisosteres for carboxylic acids. beilstein-journals.orgnih.gov

Chemical Modifications of the Propanenitrile Chain

Functionalization at Alpha-Carbon Positions

The carbon atom adjacent to the nitrile group (the α-carbon) is activated due to the electron-withdrawing nature of the cyano group. The protons on this carbon are acidic and can be removed by a strong base to form a carbanion (a nitrile-stabilized anion). This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position.

A common application is α-alkylation, where the deprotonated nitrile reacts with an alkyl halide. arkat-usa.org For instance, iron-catalyzed protocols have been developed for the α-alkylation of arylacetonitriles using alcohols under blue-light irradiation, demonstrating modern approaches to this classic transformation. rsc.org This reactivity allows for the elaboration of the propanenitrile chain, providing a route to more complex molecular structures.

Transformations Involving the Methylene (B1212753) Bridges

The two methylene groups in the propanenitrile chain of 3-(3,4,5-trimethoxyphenyl)propanenitrile, specifically the benzylic methylene group (α- to the aromatic ring) and the methylene group adjacent to the nitrile function (β- to the aromatic ring), exhibit distinct reactivities. The benzylic position is particularly susceptible to reactions that can proceed through stabilized intermediates.

One of the key reactions of the benzylic methylene group is benzylic bromination . This reaction typically proceeds via a free-radical mechanism, where the stability of the resulting benzylic radical is a crucial driving force. The resonance stabilization provided by the adjacent trimethoxyphenyl ring makes the benzylic C-H bonds weaker and more susceptible to homolytic cleavage. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, are commonly employed for this purpose. The resulting α-bromo derivative serves as a versatile intermediate for further nucleophilic substitution reactions.

Another significant transformation is the oxidation of the benzylic methylene group . Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon. Depending on the reaction conditions, this can lead to the formation of a ketone or, with more vigorous oxidation, cleavage of the C-C bond to yield a carboxylic acid. For instance, the oxidation of the benzylic position in a related compound, ethylbenzene, to acetophenone or benzoic acid is a well-established transformation. While specific studies on this compound are limited, the general principles of benzylic oxidation are applicable.

The methylene group adjacent to the nitrile can also be involved in reactions, although it is generally less reactive than the benzylic position. Under strongly basic conditions, this position can be deprotonated to form a carbanion, which can then participate in alkylation or condensation reactions. The electron-withdrawing nature of the nitrile group acidifies the α-protons, facilitating their removal.

TransformationReagents and ConditionsProduct Type
Benzylic BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄α-Bromo-3-(3,4,5-trimethoxyphenyl)propanenitrile
Benzylic OxidationKMnO₄, heatKetone or Carboxylic acid
α-Alkylation (to nitrile)Strong base (e.g., LDA), Alkyl halideα-Alkyl-3-(3,4,5-trimethoxyphenyl)propanenitrile

Electrophilic and Nucleophilic Aromatic Reactions of the Trimethoxyphenyl Ring

The 3,4,5-trimethoxyphenyl ring in the molecule is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups are ortho- and para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. In the case of a 3,4,5-trisubstituted ring, the available positions for substitution are C-2 and C-6.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The high electron density of the ring facilitates these reactions, often allowing for milder reaction conditions compared to less activated aromatic systems. For instance, a study on the reductive electrophilic substitution of 1,2,3-trimethoxybenzene demonstrated the influence of the methoxy groups on the regioselectivity of the reaction erowid.org. While direct experimental data on this compound is scarce, the directing effects of the methoxy groups would be expected to govern the outcome of such reactions.

Nucleophilic aromatic substitution on the trimethoxyphenyl ring is generally disfavored. The electron-donating nature of the methoxy groups makes the ring electron-rich and thus a poor substrate for nucleophilic attack. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as nitro groups) to activate the ring, which are absent in this compound.

Reaction TypeTypical ReagentsExpected Regioselectivity
BrominationBr₂, FeBr₃Substitution at C-2 and/or C-6
NitrationHNO₃, H₂SO₄Substitution at C-2 and/or C-6
Friedel-Crafts AcylationAcyl chloride, AlCl₃Substitution at C-2 and/or C-6

Investigations into Rearrangement Reactions and Tautomerism

Currently, there is a lack of specific research literature detailing investigations into rearrangement reactions or tautomerism for this compound.

The basic structure of the molecule does not immediately suggest a high propensity for common intramolecular rearrangements under typical conditions. Rearrangements such as the Beckmann or Claisen rearrangement would require specific functional group modifications that are not inherent to the starting molecule.

Regarding tautomerism , the molecule in its ground state does not possess the necessary functionalities for common tautomeric equilibria, such as keto-enol or imine-enamine tautomerism. The nitrile group can potentially participate in a nitrile-ketenimine tautomerism, but this is generally an unfavorable equilibrium and requires specific conditions to be significant.

Further research would be necessary to explore the possibility of inducing rearrangements or observing tautomeric forms of this compound, potentially through derivatization or under specific photochemical or thermal conditions.

Spectroscopic and Structural Characterization of 3 3,4,5 Trimethoxyphenyl Propanenitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3,4,5-trimethoxyphenyl)propanenitrile, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the aliphatic propyl chain.

The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern and appear as a singlet. The nine protons of the three methoxy groups also give rise to two distinct signals: one for the two equivalent methoxy groups at positions 3 and 5, and another for the unique methoxy group at position 4. The aliphatic chain produces two triplet signals, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.45Singlet2HAr-H (H-2, H-6)
~ 3.86Singlet6H3,5-(OCH ₃)₂
~ 3.83Singlet3H4-OCH
~ 2.89Triplet2HAr-CH ₂-CH₂-CN
~ 2.58Triplet2HAr-CH₂-CH ₂-CN

Note: Data are predicted based on typical chemical shift values and analysis of similar compounds.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound shows eight distinct signals, corresponding to the different carbon environments in the aromatic ring, the methoxy groups, the propyl chain, and the nitrile functional group.

The nitrile carbon (C≡N) is typically found in the 117-120 ppm range. The aromatic carbons show signals between approximately 106 and 154 ppm, with the methoxy-substituted carbons appearing at the higher end of this range. The aliphatic carbons of the propyl chain and the methoxy carbons have signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 153.7C -3, C -5
~ 137.1C -4
~ 132.5C -1
~ 118.9-C N
~ 106.2C -2, C -6
~ 60.94-OC H₃
~ 56.23,5-(OC H₃)₂
~ 32.1Ar-C H₂-CH₂-CN
~ 19.5Ar-CH₂-C H₂-CN

Note: Data are predicted based on established chemical shift databases and spectral data of analogous structures. organicchemistrydata.org

To unambiguously confirm the assignments made in 1D NMR and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key correlation would be observed between the triplet at ~2.89 ppm (Ar-CH₂-) and the triplet at ~2.58 ppm (-CH₂-CN), confirming the structure of the propanenitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. mdpi.com It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the aromatic proton singlet at ~6.45 ppm would correlate with the aromatic carbon signal at ~106.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. mdpi.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include the signal from the benzylic protons (Ar-CH₂-) to the aromatic carbons C-1, C-2, and C-6, as well as the signal from the methoxy protons to their respective attached aromatic carbons, thus confirming the substitution pattern on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular mass of a compound with very high precision. This allows for the calculation of its elemental formula. The molecular formula for this compound is C₁₂H₁₅NO₃. chemicalbook.combldpharm.com

The theoretical monoisotopic mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass: 221.1052 g/mol

An experimental HRMS measurement yielding a mass-to-charge ratio extremely close to this calculated value would provide strong evidence for the proposed elemental composition, C₁₂H₁₅NO₃, thereby confirming the molecular formula of the compound. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2245C≡N stretchNitrile
~ 3000-2850C-H stretchAliphatic (CH₂)
~ 1600, 1500C=C stretchAromatic Ring
~ 1250, 1050C-O stretchAryl Ether
~ 3100-3000C-H stretchAromatic (C-H)

The most diagnostic peak in the spectrum is the sharp, medium-intensity absorption around 2245 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group. Strong bands corresponding to the C-O stretching of the aryl ether groups and the C-H stretching of the aliphatic and aromatic portions would also be prominent. reddit.com

X-ray Crystallographic Analysis for Solid-State Molecular Architecture (if applicable to this compound or its derivatives)

While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives provides insight into the likely solid-state architecture. For instance, the crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) has been reported. Such studies on similar compounds reveal details about the planarity of the trimethoxyphenyl ring and the conformation of the side chain relative to the ring. An X-ray analysis of the title compound would definitively establish these parameters and illustrate how the molecules pack together in a crystal lattice, influenced by weak intermolecular interactions.

Conformational Analysis and Investigation of Intramolecular Interactions

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propane (B168953) chain and the orientation of the methoxy groups on the phenyl ring. A comprehensive understanding of its three-dimensional structure is crucial for elucidating its chemical reactivity and physical properties. While dedicated conformational analysis studies on this specific molecule are not extensively available in the literature, valuable insights can be drawn from computational studies and crystal structure data of closely related compounds.

In related structures containing a 3,4,5-trimethoxyphenyl moiety linked to another ring system, the dihedral angle between the two rings is a significant parameter. For instance, in a study of 3,4-dihydroxyphenyl 3,4,5-trimethoxybenzoate (B1228286), the dihedral angle between the two benzene (B151609) rings was found to be 82.02°. nih.gov Similarly, for 1-(3,4,5-trimethoxyphenyl)naphthalene, the two ring systems are inclined to one another by 68.19°. researchgate.net These values suggest that a perpendicular or near-perpendicular orientation of the phenyl ring relative to the substituent is often favored to minimize steric clash.

The methoxy groups themselves contribute to the conformational landscape. The orientation of the methyl groups relative to the phenyl ring can vary. In the crystal structure of a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, the methoxy group at the para position is nearly coplanar with the benzene ring, while the two meta-methoxy groups are slightly twisted out of the plane. researchgate.net This twisting is a common feature to alleviate steric strain between adjacent methoxy groups and with the propane chain.

Investigation of Intramolecular Interactions

Weak intramolecular hydrogen bonds of the C-H···O and C-H···N types can play a role in stabilizing certain conformations. In these interactions, a hydrogen atom attached to a carbon atom acts as a hydrogen bond donor, while the oxygen atom of a methoxy group or the nitrogen atom of the nitrile group acts as an acceptor.

Density Functional Theory (DFT) calculations on related molecules have been used to investigate such weak interactions. For example, in a study of 3-amino-4-methoxy benzamide, the possibility of intramolecular hydrogen bonding was identified through structural parameter analysis and confirmed with Natural Bond Orbital (NBO) analysis. ias.ac.in Such computational methods could provide detailed information on the preferred conformers and the energetic stabilization gained from these weak intramolecular forces in this compound.

The presence of these interactions can be experimentally inferred through detailed analysis of spectroscopic data. In infrared (IR) spectroscopy, the formation of a hydrogen bond can lead to a shift in the stretching frequency of the involved C-H bond. mdpi.com Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the protons involved in hydrogen bonding can be affected. nih.gov

Detailed Research Findings

While specific experimental data for the conformational analysis of this compound is limited, the following tables provide representative data from a closely related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which can serve as a model for understanding the structural parameters. researchgate.net

Table 1: Selected Bond Lengths for a Related Acrylonitrile (B1666552) Derivative

Bond Length (Å)
C=C 1.343(4)
C-C (phenyl) 1.375(5) - 1.400(5)
C-O (methoxy) 1.362(4) - 1.373(4)
C-N (nitrile) 1.143(5)

Table 2: Selected Bond Angles for a Related Acrylonitrile Derivative

Angle Degree (°)
C-C=C 125.7(3) - 130.5(3)
C-C-O (methoxy) 115.1(3) - 119.8(3)
C-C-N (nitrile) 177.8(4)

Table 3: Dihedral Angles in Related Trimethoxyphenyl Compounds

Compound Dihedral Angle (°) Reference
2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile 18.16(16) (between phenyl rings) researchgate.net
3,4-Dihydroxyphenyl 3,4,5-trimethoxybenzoate 82.02(7) (between phenyl rings) nih.gov

The data in these tables illustrates typical geometric parameters for the trimethoxyphenyl moiety and a nitrile-containing side chain. The variation in dihedral angles across different but related molecules highlights the conformational adaptability of the 3,4,5-trimethoxyphenyl group.

Theoretical and Computational Chemistry Studies of 3 3,4,5 Trimethoxyphenyl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic properties and geometric parameters of a molecule. However, no peer-reviewed articles or database entries containing detailed quantum chemical analyses specifically for 3-(3,4,5-trimethoxyphenyl)propanenitrile could be located.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No dedicated studies employing Density Functional Theory (DFT) to analyze the electronic structure of this compound have been published. Such a study would typically calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential map, and various reactivity descriptors (e.g., hardness, softness, electrophilicity index). This information is crucial for predicting the molecule's reactivity in chemical reactions. At present, these specific data points for the compound are absent from the scientific literature.

Ab Initio Methods for Molecular Geometry and Energy Calculations

There is no available research that uses ab initio computational methods to determine the optimized molecular geometry and calculate the ground state energy of this compound. These calculations, which are based on first principles without reliance on empirical parameters, provide highly accurate molecular structures and energies. Such data remains to be determined and published for this specific nitrile compound.

Reaction Mechanism Simulations

Computational simulations are a powerful tool for understanding the step-by-step pathways of chemical reactions. For this compound, which is known as a synthetic intermediate, no such reaction mechanism simulations have been documented.

Computational Elucidation of Synthetic Pathways and Reaction Intermediates

While the synthesis of this compound is described in chemical literature and patents, there is no evidence of computational studies aimed at elucidating these synthetic pathways. A computational analysis would involve mapping the potential energy surface of the reaction, identifying key intermediates, and calculating their relative stabilities. This level of mechanistic detail has not been explored computationally for this compound.

Transition State Analysis for Reaction Kinetics and Selectivity

Research involving the identification and analysis of transition states for reactions involving this compound is not available. Transition state analysis is critical for understanding the kinetics (i.e., the rate) of a chemical reaction and for predicting its selectivity towards certain products. The activation energies and geometries of transition states for its formation or subsequent reactions have not been computationally modeled.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Note on Data Tables: As no specific experimental or computational research data for the outlined topics are available in the public domain, data tables could not be generated.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its reactivity. uliege.benih.gov These models are invaluable for predicting the chemical behavior of new or untested compounds based on their molecular characteristics, thereby accelerating research and development while reducing the need for extensive experimental work. acs.orgresearchgate.net In the context of this compound, QSRR studies can provide profound insights into how its unique structural features—the trimethoxyphenyl group and the propanenitrile side chain—govern its reactivity in various chemical transformations.

The fundamental principle of QSRR is to quantify the structural features of a molecule using numerical values known as molecular descriptors. unimib.itresearchgate.net These descriptors can be calculated from the molecular structure and can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. researchgate.net For a molecule like this compound, relevant descriptors would include:

Constitutional descriptors: Molecular weight, count of specific atom types (e.g., oxygen, nitrogen), and number of rings.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule, such as the Randić index.

Geometrical descriptors: Parameters related to the 3D structure of the molecule, including surface area and volume.

Electrostatic descriptors: Properties related to the charge distribution, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Once a set of relevant descriptors is calculated for a series of related compounds, a mathematical model is developed to correlate these descriptors with an experimentally determined measure of reactivity. This could be a reaction rate constant, an equilibrium constant, or a yield of a particular product. The most common methods for building these models are Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.govnih.gov

A hypothetical QSRR study on a series of substituted phenylpropanenitriles, including this compound, might investigate their susceptibility to a specific reaction, such as electrophilic aromatic substitution or hydrolysis of the nitrile group. The study would involve synthesizing a set of derivatives with varying substituents on the phenyl ring and measuring their reaction rates under controlled conditions.

The following interactive data table illustrates the type of data that would be generated and used in such a QSRR study. The reactivity data presented is hypothetical and serves to demonstrate the QSRR concept.

Compound NameSubstituentsMolecular Weight ( g/mol )LogPHOMO Energy (eV)LUMO Energy (eV)Reactivity (Hypothetical Rate Constant, k)
3-PhenylpropanenitrileH131.171.58-9.21-0.851.0
3-(4-Methoxyphenyl)propanenitrile4-OCH3161.201.77-8.85-0.792.5
3-(3,4-Dimethoxyphenyl)propanenitrile (B3032767)3,4-(OCH3)2191.221.96-8.62-0.755.2
This compound 3,4,5-(OCH3)3 221.25 2.15 -8.45 -0.72 8.9
3-(4-Nitrophenyl)propanenitrile4-NO2176.171.63-9.89-1.540.2

From this hypothetical data, a QSRR model could be developed. For instance, an MLR equation might take the form:

log(k) = c₀ + c₁ (LogP) + c₂ (HOMO Energy) + c₃ (LUMO Energy)

Where 'k' is the rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model would not only allow for the prediction of reactivity for other, unsynthesized phenylpropanenitrile derivatives but also provide insights into the reaction mechanism. For example, a strong positive correlation with HOMO energy would suggest that the reaction is driven by the molecule's ability to donate electrons.

Role of 3 3,4,5 Trimethoxyphenyl Propanenitrile As a Key Synthetic Intermediate

Precursor in the Rational Design and Synthesis of Diverse Organic Scaffolds

The unique combination of a propanenitrile chain and the 3,4,5-trimethoxyphenyl ring makes this compound a strategic starting point for building complex molecular architectures. The nitrile group can be hydrolyzed, reduced, or used in cycloadditions, while the aromatic ring can be functionalized or serve as a key pharmacophore in biologically active molecules.

The 3,4,5-trimethoxyphenyl motif is a common feature in many biologically active heterocyclic compounds. Precursors like 3,4,5-trimethoxybenzaldehyde (B134019) and 3,4,5-trimethoxyacetophenone are instrumental in constructing these scaffolds. acs.orgresearchgate.net

Triazoles: Derivatives of 1,2,4-triazole (B32235) featuring the 3,4,5-trimethoxyphenyl group have been synthesized and investigated for their potential as antimitotic agents. organic-chemistry.orgnih.gov A common synthetic route involves the Claisen-Schmidt condensation of 3,4,5-trimethoxyacetophenone with a substituted benzaldehyde (B42025) to form a chalcone. researchgate.net This α,β-unsaturated ketone then undergoes a Michael addition with 1,2,4-triazole to yield the final triazole-containing product. researchgate.netmdpi.com

Pyrazoles: The synthesis of pyrazole (B372694) rings often utilizes 3,4,5-trimethoxybenzaldehyde as a key building block. acs.org For instance, pyrano[2,3-c]pyrazole derivatives are formed through a one-pot, four-component reaction of ethyl acetoacetate, phenylhydrazine, malononitrile, and a substituted aldehyde like 3,4,5-trimethoxybenzaldehyde, catalyzed by Co₃O₄ nanoparticles.

Thienopyridines: Thienopyridines are another important class of heterocycles whose synthesis can incorporate the 3,4,5-trimethoxyphenyl moiety. While direct synthesis from the propanenitrile is less common, the general strategies for thienopyridine synthesis, which involve the cyclization of functionalized pyridine (B92270) or thiophene (B33073) precursors, can be adapted to include this valuable aryl group.

The versatility of trimethoxyphenyl precursors extends to other heterocyclic systems, including thiazoles and 1,3,4-thiadiazoles, highlighting the importance of this structural unit in medicinal chemistry. libretexts.orgorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Compounds from 3,4,5-Trimethoxyphenyl Precursors

Heterocycle ClassKey PrecursorReaction TypeExample Product Class
Triazoles3,4,5-TrimethoxyacetophenoneClaisen-Schmidt Condensation / Michael Addition(E)-1-(1,3-diarylallyl)-1H-1,2,4-triazoles organic-chemistry.org
Pyrazoles3,4,5-TrimethoxybenzaldehydeMulticomponent CyclocondensationPyrano[2,3-c]pyrazole derivatives
Thiazoles2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneHantzsch Thiazole Synthesis4-(3,4,5-Trimethoxyphenyl)thiazole-2-amine derivatives libretexts.org
Pyrrolizines3,4,5-TrimethoxybenzaldehydeCondensation (Schiff Base Formation)7-Cyano-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamides chu-lab.org

The propanenitrile backbone of the title compound allows for further functionalization, particularly at the α-carbon (the carbon adjacent to the nitrile group). The synthesis of α-aryl-substituted propanenitriles is a significant transformation, as these products are valuable intermediates for pharmaceuticals and other fine chemicals. researchgate.net

A state-of-the-art method for this transformation is the direct palladium-catalyzed α-arylation of nitriles. chu-lab.orgresearchgate.net This reaction couples a nitrile with an aryl halide (such as an aryl chloride or bromide) in the presence of a palladium catalyst and a suitable ligand. chu-lab.orggoogle.com While specific examples starting with 3-(3,4,5-trimethoxyphenyl)propanenitrile are not extensively documented, this general methodology is applicable to a wide range of nitriles, including arylpropanenitriles. acs.org The reaction typically involves the deprotonation of the α-carbon with a strong base to form a nucleophilic enolate, which then participates in the catalytic cycle with the aryl halide. researchgate.net

Another related transformation is the hydroarylation of 3-arylpropenenitriles (cinnamonitriles) with arenes under superelectrophilic conditions, which yields 3,3-diarylpropanenitriles. researchgate.net Although this starts from an unsaturated precursor, it represents another pathway to diaryl-substituted propanenitrile structures.

The development of these catalytic methods provides a powerful tool for creating complex aryl-substituted propanenitrile derivatives from simpler precursors like this compound.

Strategies for Incorporating the 3,4,5-Trimethoxyphenyl Moiety into Complex Molecular Structures

The 3,4,5-trimethoxyphenyl (TMP) group is a key pharmacophore in many potent biologically active compounds, particularly tubulin inhibitors. researchgate.net Several robust synthetic strategies have been developed to introduce this moiety, often relying on commercially available starting materials.

From 3,4,5-Trimethoxybenzaldehyde: This is arguably the most common precursor. It readily participates in base-catalyzed Knoevenagel condensations with active methylene (B1212753) compounds like arylacetonitriles to form substituted acrylonitriles. researchgate.netnih.gov It also undergoes Claisen-Schmidt condensations with acetophenones to produce chalcones, which are versatile intermediates for various heterocycles. researchgate.net

From 3,4,5-Trimethoxyacetophenone: This ketone is another valuable starting point, primarily used in condensation reactions with various aldehydes to generate the α,β-unsaturated ketone core of chalcones. researchgate.net

From 3,4,5-Trimethoxybenzoyl Chloride: This acyl chloride is used to introduce the trimethoxybenzoyl group, often through Friedel-Crafts acylation or by forming amide bonds with amines. chu-lab.org

From 3,4,5-Trimethoxycinnamic Acid: This acid and its derivatives can be converted into a range of esters and amides via standard coupling reactions, providing another avenue to incorporate the TMP-containing scaffold. libretexts.orgmdpi.com

Table 2: Key Synthetic Strategies for Incorporating the 3,4,5-Trimethoxyphenyl Moiety

Starting MaterialReaction TypeIntermediate/Product ClassReference
3,4,5-TrimethoxybenzaldehydeKnoevenagel CondensationSubstituted Acrylonitriles researchgate.net
3,4,5-TrimethoxybenzaldehydeClaisen-Schmidt CondensationChalcones researchgate.net
3,4,5-TrimethoxyacetophenoneClaisen-Schmidt CondensationChalcones researchgate.net
3,4,5-Trimethoxybenzoyl ChlorideAmide CouplingN-Aryl Benzamides chu-lab.org
3,4,5-Trimethoxycinnamic AcidEsterification / Amide CouplingCinnamate Esters and Amides libretexts.orgmdpi.com

Development of Novel Cascade and Multicomponent Reactions Utilizing the Compound

To improve synthetic efficiency, reduce waste, and rapidly build molecular complexity, modern organic synthesis has increasingly turned to cascade and multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials. Precursors bearing the 3,4,5-trimethoxyphenyl group are well-suited for these advanced synthetic strategies.

For example, 3,4,5-trimethoxybenzaldehyde has been employed as one of four components in a one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazoles. This reaction proceeds with high efficiency and demonstrates the power of MCRs in creating complex heterocyclic libraries. Similarly, a multi-component cascade reaction has been developed to construct bipyrimidine derivatives, showcasing an efficient method for bond formation in a single step. The use of trimethoxyphenyl precursors in these reactions underscores their value in generating diverse and complex molecules through convergent and atom-economical pathways.

Utilization in Material Science Precursor Chemistry

While this compound and its direct precursors are extensively used in medicinal chemistry and the synthesis of biologically active compounds, their application as precursors for functional materials in material science is not widely reported in the current literature. The research focus remains predominantly on leveraging the 3,4,5-trimethoxyphenyl moiety as a pharmacophore for drug design rather than as a building block for polymers, conductors, or other materials.

Q & A

Q. What are the common laboratory synthesis routes for 3-(3,4,5-trimethoxyphenyl)propanenitrile?

The compound is typically synthesized via nucleophilic substitution or cyanoethylation reactions. A method analogous to involves reacting a trimethoxyphenyl precursor (e.g., 3,4,5-trimethoxybenzyl halide) with acrylonitrile derivatives under basic conditions. For example, a Michael addition using a nitrile nucleophile and catalytic bases like KOtBu can yield the propanenitrile scaffold. Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR are used to verify the trimethoxyphenyl protons (δ 3.8–3.9 ppm for OCH3_3) and nitrile carbon (δ ~120 ppm). DEPT-135 confirms CH2_2 and CH3_3 groups in the propionitrile chain.
  • X-ray crystallography : If single crystals are obtained, SHELX software (e.g., SHELXL for refinement) resolves bond lengths/angles, confirming spatial arrangement .
  • IR : A sharp peak at ~2240 cm^{-1 confirms the C≡N stretch.

Q. How is purity assessed during synthesis?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12H15NO _{12}H_{15}NO _3 $: 221.1052) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported nitrile reactivity under nucleophilic conditions?

Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic additions) may arise from trace moisture or catalyst variability. Controlled studies under inert atmospheres (Ar/N2_2) with standardized catalysts (e.g., Pd/C for hydrogenation) are recommended. Computational DFT studies (e.g., Gaussian) model transition states to predict reaction pathways, while in-situ IR monitors intermediate formation .

Q. How can this compound act as a precursor for heterocyclic systems?

The nitrile group undergoes cyclization with thiols or amines to form thiazoles or imidazoles. For example, reacting with thioureas in acidic conditions yields thiazolidinone derivatives (as in ), confirmed by 1H^1H NMR loss of the nitrile signal and new thioamide peaks at δ 7.5–8.0 ppm. Reaction progress is tracked via TLC (silica, UV detection) .

Q. What methodologies optimize crystal growth for X-ray analysis?

Slow evaporation from ethanol/water (1:1) at 4°C promotes crystal formation. If twinning occurs, SHELXD (for phase problem resolution) and OLEX2 (for visualization) are used. For high-resolution data, synchrotron radiation (λ = 0.7–1.0 Å) improves anomalous dispersion effects .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability?

Divergent TGA/DSC results (e.g., decomposition at 150°C vs. 180°C) may stem from sample hydration or heating rates. Replicate experiments under controlled humidity (dry N2_2 purge) and standardized ramp rates (5°C/min) are critical. Pair with FTIR to detect decomposition byproducts (e.g., CO2_2 at 2340 cm^{-1) .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalPurpose
1H^1H NMRδ 3.85 (s, 9H, OCH3_3)Trimethoxyphenyl group
13C^{13}C NMRδ 119.8 (C≡N)Nitrile carbon
IR2240 cm^{-1 (C≡N stretch)Functional group identification

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
Hydrolyzed nitrileMoisture exposureUse molecular sieves, dry solvents
OligomersExcess acrylonitrileStoichiometric control, slow addition

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.